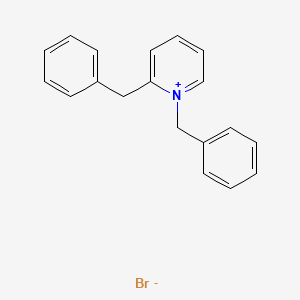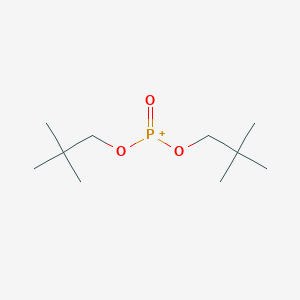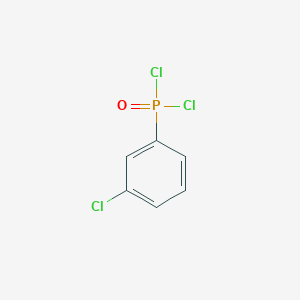
(3-Chlorophenyl)phosphonic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chlorophenyl)phosphonic dichloride is an organophosphorus compound with the molecular formula C6H4Cl3P. It is a derivative of phosphonic acid where the hydrogen atoms are replaced by a 3-chlorophenyl group and two chlorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Chlorophenyl)phosphonic dichloride can be synthesized through the reaction of 3-chlorophenylphosphonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the thionyl chloride acts as both a chlorinating agent and a dehydrating agent, converting the phosphonic acid to the dichloride form.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction is carried out in specialized reactors that can handle the corrosive nature of the reagents and the high temperatures required for the reaction.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)phosphonic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding phosphonates, phosphonamides, and phosphonothioates.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-chlorophenylphosphonic acid and hydrochloric acid.
Oxidation and Reduction: While less common, it can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions
Alcohols: Reacts with alcohols under mild conditions to form phosphonate esters.
Amines: Reacts with amines to form phosphonamides, often requiring a base to neutralize the hydrochloric acid formed.
Water: Hydrolysis occurs readily in the presence of moisture.
Major Products Formed
Phosphonate Esters: Formed from reactions with alcohols.
Phosphonamides: Formed from reactions with amines.
Phosphonothioates: Formed from reactions with thiols.
Scientific Research Applications
(3-Chlorophenyl)phosphonic dichloride is used in various scientific research applications:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds, which are important in the development of flame retardants and plasticizers.
Biology: It is used in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: It is involved in the development of drugs that target specific enzymes and pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)phosphonic dichloride involves its reactivity with nucleophiles. The compound’s phosphorus atom is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various phosphonate derivatives. These reactions often involve the formation of a pentavalent intermediate, which then collapses to form the final product.
Comparison with Similar Compounds
Similar Compounds
Phenylphosphonic dichloride: Similar in structure but lacks the chlorine substituent on the phenyl ring.
Diphenylphosphinic chloride: Contains two phenyl groups instead of one.
Dichlorophenylphosphine oxide: Similar but contains an oxygen atom bonded to the phosphorus.
Uniqueness
(3-Chlorophenyl)phosphonic dichloride is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and the types of products formed in its reactions. This chlorine substituent can also affect the compound’s physical properties, such as its boiling point and solubility.
Properties
CAS No. |
23415-70-5 |
|---|---|
Molecular Formula |
C6H4Cl3OP |
Molecular Weight |
229.4 g/mol |
IUPAC Name |
1-chloro-3-dichlorophosphorylbenzene |
InChI |
InChI=1S/C6H4Cl3OP/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H |
InChI Key |
NPSQKZYMLLGKLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)P(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14697890.png)

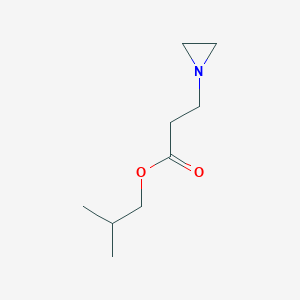
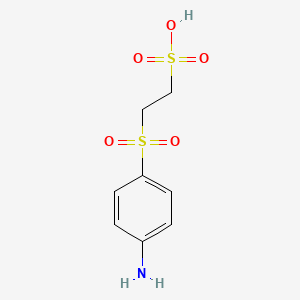
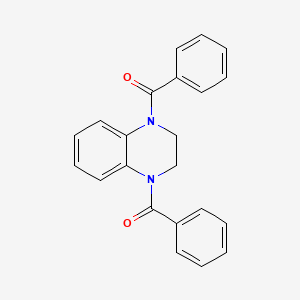
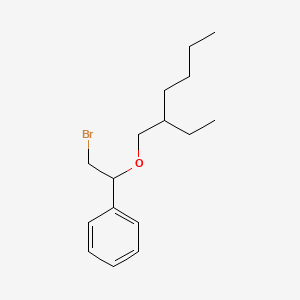

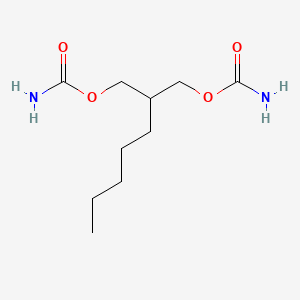
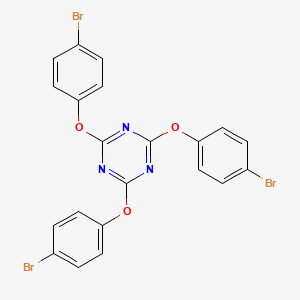
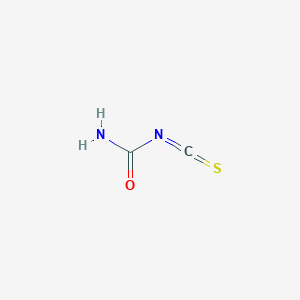

![Bicyclo[1.1.0]butane-1,3-dicarbonitrile](/img/structure/B14697948.png)
